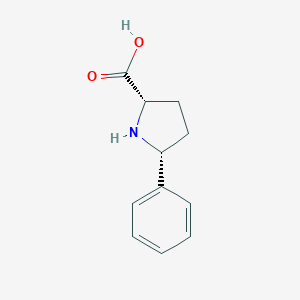

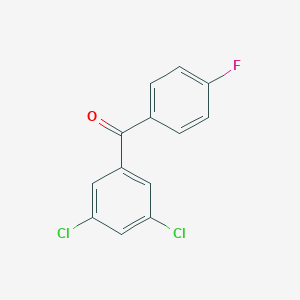

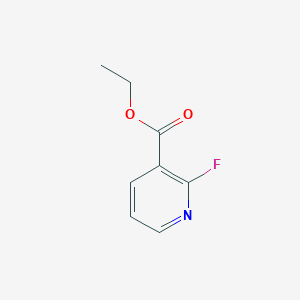

![molecular formula C10H10N2O3 B172786 Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate CAS No. 156335-37-4](/img/structure/B172786.png)

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate

Übersicht

Beschreibung

Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate is an organic compound belonging to the class of pyrrolo[1,2-B]pyridazines. It is an important intermediate in the synthesis of various compounds such as oxazolidinones and pyrrolo[1,2-B]pyridazines. It is also used in the synthesis of various drugs and pharmaceuticals. This compound has been studied extensively in recent years due to its potential applications in the medical and pharmaceutical fields.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Pyrrolopyrazine derivatives, including Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate, have shown significant antimicrobial activities . They can be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds have also demonstrated anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activity

Pyrrolopyrazine derivatives have exhibited antiviral activities . In particular, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus .

Antifungal Activity

These compounds have shown antifungal activities . They can be used in the development of new antifungal agents.

Antioxidant Activity

Pyrrolopyrazine derivatives have demonstrated antioxidant activities . This makes them potential candidates for the development of new antioxidant drugs.

Antitumor Activity

These compounds have shown antitumor activities . They can be used in the development of new antitumor agents.

Kinase Inhibitory Activity

Pyrrolopyrazine derivatives have shown kinase inhibitory activities . This makes them potential candidates for the development of new kinase inhibitors.

Drug Discovery Research

The pyrrolopyrazine structure, including Ethyl 4-oxo-1,4-dihydropyrrolo[1,2-B]pyridazine-3-carboxylate, is an attractive scaffold for drug discovery research . It can be used in the design and synthesis of new leads to treat various diseases.

Eigenschaften

IUPAC Name |

ethyl 4-oxo-1H-pyrrolo[1,2-b]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-12-5-3-4-8(12)9(7)13/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYBQPBAYKVUDSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435646, DTXSID501215918 | |

| Record name | ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156335-37-4, 1260849-93-1 | |

| Record name | ETHYL 4-OXO-1,4-DIHYDROPYRROLO[1,2-B]PYRIDAZINE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-hydroxypyrrolo[1,2-b]pyridazine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

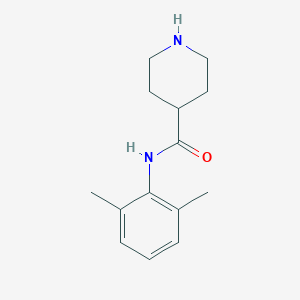

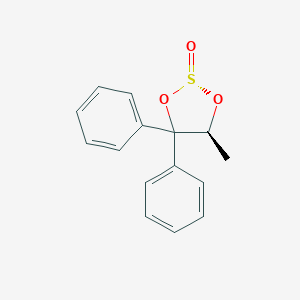

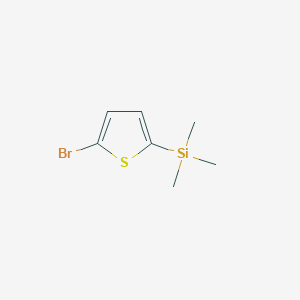

![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)

![[4-[4-(3-Methyl-6-prop-2-enoyloxyhexoxy)benzoyl]oxyphenyl] 4-(3-methyl-6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B172741.png)